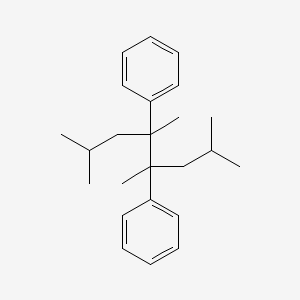
1,1'-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is a complex organic compound characterized by its unique structure, which includes a central octane chain substituted with four methyl groups and two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a tetramethyloctane derivative under Friedel-Crafts conditions. This reaction requires a strong Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the benzene rings to cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethyloctane: Similar in structure but lacks the benzene rings.
2,4,5,7-Tetramethyloctane: Another structural isomer with different substitution patterns.
Uniqueness
1,1’-(2,4,5,7-Tetramethyloctane-4,5-diyl)dibenzene is unique due to the presence of both the tetramethyloctane chain and the benzene rings, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler alkanes or benzene derivatives alone.
Propiedades
Número CAS |
824400-83-1 |
|---|---|
Fórmula molecular |
C24H34 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(2,4,5,7-tetramethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C24H34/c1-19(2)17-23(5,21-13-9-7-10-14-21)24(6,18-20(3)4)22-15-11-8-12-16-22/h7-16,19-20H,17-18H2,1-6H3 |
Clave InChI |
QJZNVNKOSYSOKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C1=CC=CC=C1)C(C)(CC(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
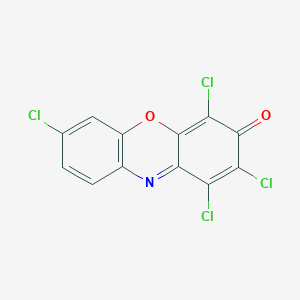
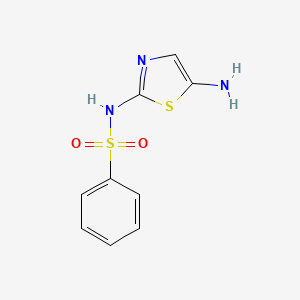

![[1,1'-Biphenyl]-4-carboxamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14217204.png)
![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
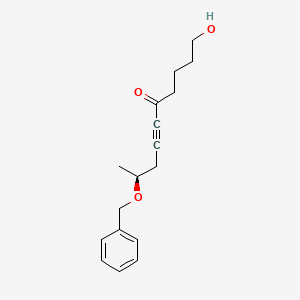

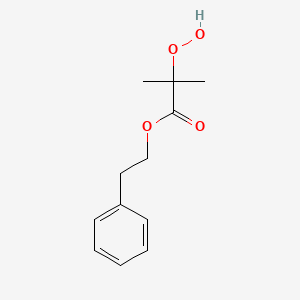
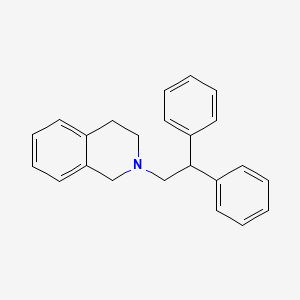
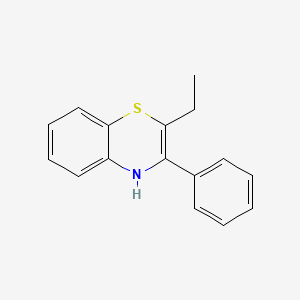
![Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-](/img/structure/B14217261.png)
![3,5-Di-tert-butyl-6-[(2-fluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14217264.png)
![1,3-Cyclohexanediol, 2-methyl-2-[(phenylmethoxy)methyl]-, (1S,3S)-](/img/structure/B14217268.png)
